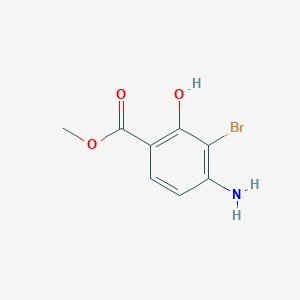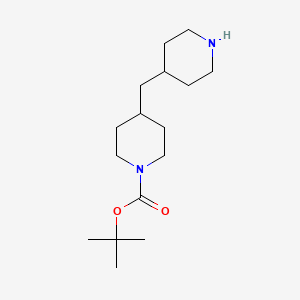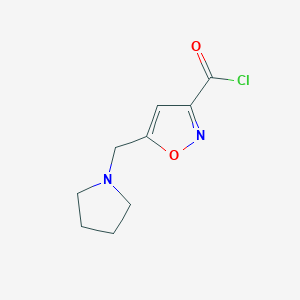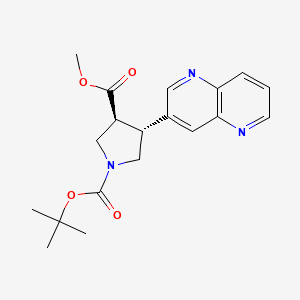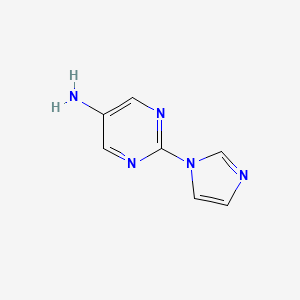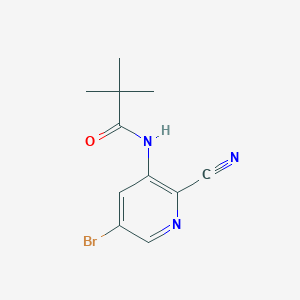
5-phenyl-1H-azepin-2(3H)-one
Vue d'ensemble
Description
5-Phenyl-1H-azepin-2(3H)-one is an organic compound belonging to the azepinone family, which is composed of a five-membered ring with a nitrogen atom and an oxygen atom in the ring. It is a colorless solid that has a variety of applications in the fields of chemical synthesis, scientific research, and drug development. This compound has been studied extensively due to its potential as a therapeutic agent and its ability to interact with a variety of biological targets.
Applications De Recherche Scientifique
Synthesis and Chemical Properties :
- A study reported the preparation of 5-substituted-3H-azepine-2-ones, including 5-phenyl-1H-azepin-2(3H)-one, through the photolysis of phenyl azides. This process involves photo-induced ring expansions, demonstrating a method for synthesizing this compound (Lamara & Smalley, 1991).
- Another research presented a new strategy for constructing 1H-azepin-2(3H)-one rings using tertiary enamide synthons. This method shows the versatility of the compound in organic synthesis (Zhu, Zhao, & Wang, 2015).
Potential Applications in Medicinal Chemistry :
- The compound has been used in the synthesis of various azepine derivatives, which were assessed for their antimicrobial activities. Some of these derivatives showed moderate activity, indicating the potential medicinal applications of 5-phenyl-1H-azepin-2(3H)-one and its derivatives (Patolia, Kanpariya, Dobaria, & Purohit, 2010).
Chemical Reactions and Interactions :
- Research on the photolysis and thermolysis of phenyl azide in acetic acid led to the production of 1H-azepin-2(3H)-one. This study provides insight into the chemical behavior of 5-phenyl-1H-azepin-2(3H)-one under different conditions (Takeuchi & Koyama, 1981).
Chemical Reactions and Mechanisms :
- Another study explored the reaction mechanisms involved in the photolysis of phenyl azide, leading to the formation of 3H-azepines, which are structurally related to 5-phenyl-1H-azepin-2(3H)-one. This research contributes to understanding the chemical pathways and potential applications of the compound (Doering & Odum, 1966).
Propriétés
IUPAC Name |
5-phenyl-1,3-dihydroazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12-7-6-11(8-9-13-12)10-4-2-1-3-5-10/h1-6,8-9H,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAVYAUAMQHQIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C=CNC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40721989 | |
| Record name | 5-Phenyl-1,3-dihydro-2H-azepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40721989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-1H-azepin-2(3H)-one | |
CAS RN |
41789-70-2 | |
| Record name | 5-Phenyl-1,3-dihydro-2H-azepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40721989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

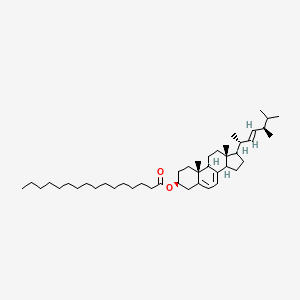
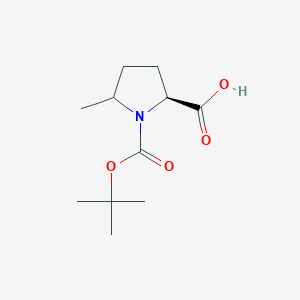
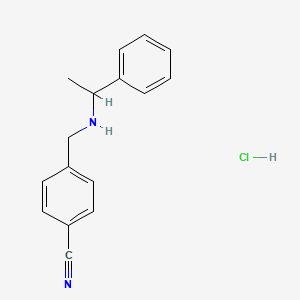
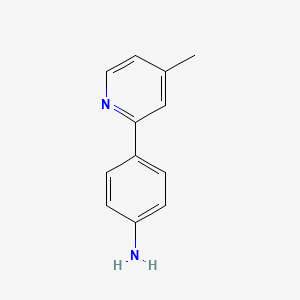
![1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole](/img/structure/B1441266.png)
![8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane](/img/structure/B1441270.png)
